4-Iodo-2-sulfobenzoic acid
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Overview
Description
4-Iodo-2-sulfobenzoic acid is an organic compound with the molecular formula C7H5IO4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 of the benzene ring are substituted by iodine and sulfonic acid groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-iodobenzoic acid. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents at elevated temperatures. The process can be summarized as follows:
Starting Material: 4-iodobenzoic acid.
Sulfonation: The reaction with sulfuric acid or oleum.
Isolation: The product is isolated and purified through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-sulfobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Sulfones or sulfoxides.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
4-Iodo-2-sulfobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-iodo-2-sulfobenzoic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
2-Sulfobenzoic Acid: Similar structure but lacks the iodine atom.
4-Iodobenzoic Acid: Similar structure but lacks the sulfonic acid group.
4-Sulfobenzoic Acid: Similar structure but lacks the iodine atom.
Uniqueness: 4-Iodo-2-sulfobenzoic acid is unique due to the presence of both iodine and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and properties not observed in its analogs.
Properties
CAS No. |
619297-90-4 |
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Molecular Formula |
C7H5IO5S |
Molecular Weight |
328.08 g/mol |
IUPAC Name |
4-iodo-2-sulfobenzoic acid |
InChI |
InChI=1S/C7H5IO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |
InChI Key |
BKQHZNYMRBGEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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